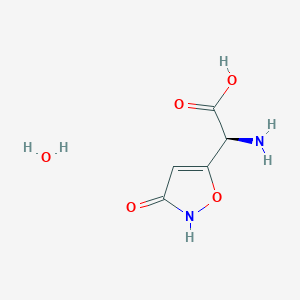
Methyl glucosinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl glucosinolate is a naturally occurring compound found predominantly in plants of the Brassicaceae family. It belongs to the class of glucosinolates, which are sulfur- and nitrogen-containing secondary metabolites. These compounds play a crucial role in plant defense mechanisms and have garnered significant interest due to their potential health benefits and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl glucosinolate can be synthesized through a series of chemical reactions involving the precursor amino acids. The synthesis typically involves the following steps:
Chain Elongation: The amino acid methionine undergoes chain elongation to form homomethionine.
Core Structure Formation: The elongated amino acid is then converted into the glucosinolate core structure through a series of enzymatic reactions, including oxidation and glycosylation.
Side-Chain Modification: The final step involves the methylation of the glucosinolate core structure to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Brassicaceae species. The extraction process includes:
Harvesting: Plants rich in glucosinolates are harvested at the optimal growth stage.
Extraction: The plant material is subjected to solvent extraction, typically using methanol or water, to isolate the glucosinolates.
Purification: The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl glucosinolate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, thiocyanates, and nitriles.
Oxidation: Involves the conversion of this compound to sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiols.
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Isothiocyanates: Known for their antimicrobial and anticancer properties.
Thiocyanates: Used in various industrial applications.
Nitriles: Serve as intermediates in organic synthesis.
Applications De Recherche Scientifique
Methyl glucosinolate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the production of biofumigants and natural pesticides
Mécanisme D'action
Methyl glucosinolate exerts its effects primarily through its hydrolysis products. The enzyme myrosinase catalyzes the hydrolysis of this compound to produce isothiocyanates, which are known to:
Induce Phase II Detoxification Enzymes: Enhancing the body’s ability to detoxify carcinogens.
Inhibit Cell Proliferation: Preventing the growth of cancer cells.
Modulate Inflammatory Pathways: Reducing inflammation through the inhibition of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Methyl glucosinolate is unique among glucosinolates due to its specific methyl group, which influences its reactivity and biological activity. Similar compounds include:
Sinigrin: An aliphatic glucosinolate found in mustard seeds.
Glucoraphanin: A precursor to sulforaphane, known for its potent anticancer properties.
Glucobrassicin: An indole glucosinolate found in cruciferous vegetables
In comparison, this compound is particularly noted for its role in producing methyl isothiocyanate, a compound with significant biofumigant properties.
Propriétés
Numéro CAS |
497-77-8 |
|---|---|
Formule moléculaire |
C8H15NO9S2 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+ |
Clé InChI |
UBTOEGCOMHAXGV-YCRREMRBSA-N |
SMILES isomérique |
C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
melting_point |
207 - 209 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)
![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)

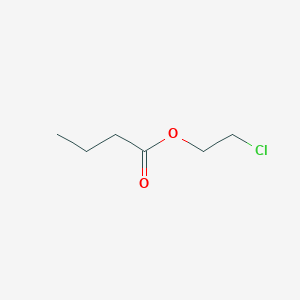

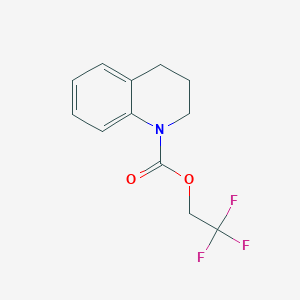
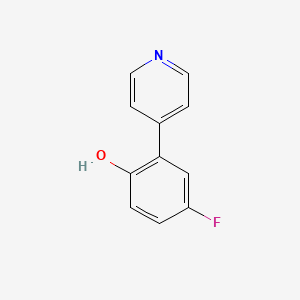
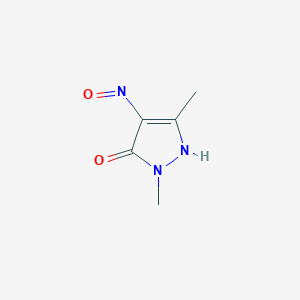
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
